Caproyl tyrosine

Description

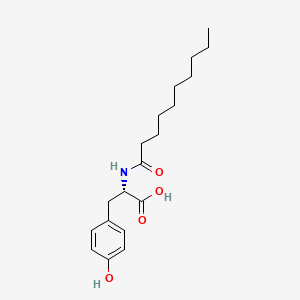

Structure

2D Structure

3D Structure

Properties

CAS No. |

30664-77-8 |

|---|---|

Molecular Formula |

C19H29NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-13,17,21H,2-9,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 |

InChI Key |

DJPVXOYGQKTRPA-KRWDZBQOSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Potential Signaling Pathways of N-decanoyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoyl-L-tyrosine is a lipoamino acid, a class of molecules gaining interest for their potential roles in cellular signaling and as versatile building blocks in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-decanoyl-L-tyrosine, including both chemical and enzymatic methodologies. Detailed experimental protocols, quantitative data, and characterization techniques are presented to enable researchers to synthesize and purify this compound with high fidelity. Furthermore, this guide explores the potential signaling pathways of N-acyl amino acids, offering insights into the prospective biological functions of N-decanoyl-L-tyrosine, particularly its putative interactions with G-protein coupled receptors and ion channels.

Introduction

N-acyl amino acids (NAAs) are a diverse class of lipid signaling molecules characterized by a fatty acid linked to an amino acid via an amide bond. These molecules are increasingly recognized for their involvement in a variety of physiological processes. N-decanoyl-L-tyrosine, an NAA composed of decanoic acid and the aromatic amino acid L-tyrosine, possesses a unique amphipathic structure that may confer specific biological activities. Understanding its synthesis is crucial for producing this compound for further investigation into its physicochemical properties and potential therapeutic applications. This guide details established synthesis routes and discusses potential biological signaling pathways based on the broader class of N-acyl amino acids.

Chemical Synthesis of N-decanoyl-L-tyrosine

The most common chemical method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.

Schotten-Baumann Reaction using Decanoyl Chloride

This method utilizes the reaction of L-tyrosine with decanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Pathway:

Caproyl Tyrosine's Mechanism of Action in Melanocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caproyl tyrosine, specifically in the form of potassium this compound, is emerging as a compound of interest in the field of melanocyte biology and skin pigmentation. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available data, including patent literature and the established principles of melanogenesis. The core mechanism of this compound appears to be its function as a pro-melanogenic agent. By acting as a bioavailable precursor to L-tyrosine, the primary substrate for melanin (B1238610) synthesis, it is proposed to enhance the melanogenic pathway, leading to increased melanin production. This guide provides a detailed overview of the proposed mechanism, relevant signaling pathways, and comprehensive experimental protocols for the in-vitro evaluation of its effects on melanocytes.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound in melanocytes is its role as a precursor to L-tyrosine, thereby augmenting the substrate pool for melanogenesis. The caproyl moiety is believed to enhance the molecule's bioavailability for topical applications.

Substrate Availability and Melanogenesis

Melanin synthesis, or melanogenesis, is a complex enzymatic cascade that begins with the amino acid L-tyrosine.[1][2] The enzyme tyrosinase, a key regulator of this process, catalyzes the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA) and the subsequent oxidation of DOPA to dopaquinone.[1] Dopaquinone is a critical intermediate that can then be converted into either eumelanin (B1172464) (black/brown pigment) or pheomelanin (red/yellow pigment).[1]

The concentration of L-tyrosine can be a rate-limiting factor in melanin production.[3] By providing a readily available source of tyrosine, this compound is hypothesized to drive the melanogenic pathway forward, leading to an increase in melanin synthesis. Patent literature suggests that the topical application of potassium this compound, particularly in conjunction with UV radiation, promotes an increase in skin pigmentation.[4] This supports the hypothesis that it acts by increasing the availability of the primary substrate for tyrosinase.

Modulation of Tyrosinase Expression

Beyond simply providing substrate, there is evidence to suggest that potassium this compound, in combination with other agents like L-phenylalanine (B559525) and taurine (B1682933), can modulate the expression of the tyrosinase (TYR) gene.[4] An in-vitro study on murine melanoma cells indicated that a composition containing potassium this compound led to a dose-dependent modulation of tyrosinase expression within 72 hours of application.[4] This suggests a more complex mechanism involving the regulation of gene expression, potentially influencing the overall capacity of the melanocyte to produce melanin.

Signaling Pathways in Melanogenesis

The regulation of melanogenesis is governed by intricate signaling pathways. While direct studies on this compound's interaction with these pathways are limited, its proposed mechanism of increasing tyrosine availability and modulating tyrosinase expression places it within the context of the well-established cAMP/PKA/CREB/MITF signaling cascade.

The cAMP/PKA/CREB/MITF Pathway

This pathway is a central regulator of melanogenesis.[1] It is typically activated by stimuli such as alpha-melanocyte-stimulating hormone (α-MSH). The binding of α-MSH to its receptor, MC1R, on the melanocyte surface activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression. MITF is the master regulator of melanocyte differentiation and melanogenesis, directly activating the transcription of key melanogenic genes, including TYR, TYRP1, and DCT (dopachrome tautomerase).

This compound's proposed effect on tyrosinase expression could be mediated through an influence on this pathway, although the precise molecular interactions remain to be elucidated.

Caption: Proposed mechanism of this compound in the melanogenesis signaling pathway.

Quantitative Data Summary

Currently, there is a paucity of peer-reviewed, quantitative data specifically on the effects of this compound on melanogenesis. The available information from patent literature suggests a "dose-dependent" modulation of tyrosinase expression, but does not provide specific figures for comparison.[4] Further research is required to establish a clear dose-response relationship and to quantify the effects on melanin content and tyrosinase activity.

Table 1: Summary of Expected Quantitative Data from In-Vitro Studies

| Parameter | Assay | Expected Outcome with this compound |

| Melanin Content | Spectrophotometric Melanin Assay | Increase in a dose-dependent manner |

| Tyrosinase Activity | L-DOPA Oxidation Assay | Increase in a dose-dependent manner |

| Tyrosinase (TYR) Gene Expression | qRT-PCR | Upregulation of mRNA levels |

| MITF Gene Expression | qRT-PCR | Potential upregulation of mRNA levels |

| pCREB Levels | Western Blot / ELISA | Potential increase in phosphorylation |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on melanocytes. These protocols are based on standard methods used in melanogenesis research and can be adapted for the specific investigation of this compound.

Cell Culture

-

Cell Line: B16F10 murine melanoma cells or primary human epidermal melanocytes (HEMs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For HEMs, a specialized melanocyte growth medium is required.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes after treatment with this compound.

-

Cell Seeding: Plate melanocytes in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 72 hours. A vehicle control (e.g., DMSO or PBS) and a positive control (e.g., 100 nM α-MSH) should be included.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in 1 N NaOH at 80°C for 1 hour.

-

Quantification: Measure the absorbance of the lysate at 405 nm using a spectrophotometer. The melanin content can be normalized to the total protein content of each sample, which can be determined using a BCA protein assay.

Caption: Workflow for the Melanin Content Assay.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Melanin Content Assay protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 in PBS.

-

Enzyme Reaction: Incubate the cell lysate with L-DOPA (2 mg/mL) at 37°C for 1 hour.

-

Quantification: Measure the absorbance of the reaction mixture at 475 nm to quantify the amount of dopachrome (B613829) formed. The tyrosinase activity is normalized to the total protein content.

Caption: Workflow for the Cellular Tyrosinase Activity Assay.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the gene expression levels of key melanogenic markers.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Melanin Content Assay protocol.

-

RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using specific primers for TYR, MITF, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

The available evidence suggests that this compound functions as a pro-melanogenic agent primarily by increasing the bioavailability of L-tyrosine, the essential substrate for melanin synthesis. There is also an indication that it may modulate the expression of the tyrosinase gene. However, the current understanding is largely based on patent literature, and there is a clear need for rigorous, peer-reviewed scientific studies to fully elucidate its mechanism of action.

Future research should focus on:

-

Quantitative analysis: Conducting dose-response studies to quantify the effects of this compound on melanin production and tyrosinase activity in human melanocytes.

-

Signaling pathway analysis: Investigating the direct effects of this compound on the cAMP/PKA/CREB/MITF pathway and other relevant signaling cascades.

-

In vivo studies: Performing well-controlled in vivo studies to confirm the pro-pigmenting effects of topically applied this compound and to assess its safety and efficacy.

A deeper understanding of the molecular mechanisms of this compound will be invaluable for its potential applications in cosmetic and therapeutic contexts aimed at modulating skin pigmentation.

References

- 1. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Melanogenesis in cultured melanocytes can be substantially influenced by L-tyrosine and L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2854752A1 - Association of potassium this compound, l-phenylalanine and taurine and use thereof to prevent and slow down white hair - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of N-acyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest in the scientific community for their diverse physiological roles and therapeutic potential.[1][2][3] Structurally, they consist of a fatty acid joined to an amino acid via an amide bond.[2][3] This simple structure belies a complex and expanding biology, with NAAAs implicated in a wide range of processes including pain, inflammation, and metabolic regulation.[4] As chemical relatives of the well-characterized endocannabinoids, NAAAs are considered part of the broader "endocannabinoidome".[1][5] This technical guide provides a comprehensive overview of the biological activity of NAAAs, with a focus on their core mechanisms of action, quantitative data on their bioactivities, and detailed experimental protocols for their study.

Biosynthesis and Degradation of N-acyl Amino Acids

The cellular levels of NAAAs are tightly controlled by a balance of biosynthetic and degradative enzymatic pathways.[2] While a vast number of potential NAAA species can be formed from various fatty acids and amino acids, the specific metabolic routes for many are still under investigation.[1][3]

Biosynthesis

Two primary pathways for the synthesis of NAAAs have been described:

-

Direct Condensation: This pathway involves the direct linkage of a fatty acid (or its coenzyme A derivative) with an amino acid.[2]

-

Cytochrome c: This enzyme can catalyze the formation of several NAAAs, including N-arachidonoyl glycine (B1666218) (NAraGly), N-arachidonoyl serine (NAraSer), N-arachidonoyl alanine (B10760859) (NAraAla), and N-arachidonoyl γ-aminobutyric acid (NAraGABA), from the corresponding acyl-CoA and amino acid.[2]

-

Glycine N-acyltransferase-like enzymes (GLYATL2 and GLYATL3): These enzymes facilitate the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine.[2]

-

-

Oxidative Pathway: N-acyl ethanolamines, such as anandamide (B1667382), can be oxidized to their corresponding N-acyl amino acids. For instance, anandamide can be converted to NAraGly through the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase.[2]

Degradation

The primary enzyme responsible for the degradation of many NAAAs is Fatty Acid Amide Hydrolase (FAAH) .[2][6] FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAAAs, releasing the constituent fatty acid and amino acid.[6] FAAH is also responsible for the breakdown of other bioactive lipids, most notably the endocannabinoid anandamide.[6] Inhibition of FAAH leads to an increase in the endogenous levels of its substrates, a therapeutic strategy that has been extensively explored.[7]

Another enzyme, Peptidase M20 domain-containing 1 (PM20D1) , has been identified as an extracellular NAAA synthase/hydrolase.[8][9]

Caption: Overview of N-acyl amino acid biosynthesis and degradation pathways.

Molecular Targets and Signaling Pathways

NAAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[2] Different NAAAs exhibit distinct target affinities and signaling profiles, contributing to their diverse physiological functions.

G Protein-Coupled Receptors (GPCRs)

Several GPCRs have been identified as targets for NAAAs.

-

GPR18: This receptor is activated by N-arachidonoyl glycine (NAraGly).[3][10] GPR18 signaling is complex and appears to involve biased agonism, with different signaling pathways activated depending on the cellular context.[11] Activation of GPR18 by NAraGly has been linked to apoptosis in macrophages and neuroprotection.[3][10] The signaling cascade can involve Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of MAPK pathways (ERK1/2 and p38).[10][11]

References

- 1. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 9. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-arachidonoyl glycine induces macrophage apoptosis via GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Signaling Pathways Activated by Caproyl Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive studies detailing the specific intracellular signaling pathways exclusively activated by Caproyl Tyrosine are not extensively available in current scientific literature. This guide provides an in-depth overview of the core signaling pathways involved in melanogenesis, which are the presumed targets of this compound, a derivative of L-tyrosine, a fundamental component in melanin (B1238610) synthesis. The information presented is based on the well-established mechanisms of melanogenesis and the known roles of tyrosine and its analogs.

Introduction

This compound is an N-acylated derivative of the amino acid L-tyrosine, designed for use in cosmetic and dermatological applications to support skin conditioning.[1] Given that L-tyrosine is the primary substrate for the enzyme tyrosinase, the rate-limiting step in melanin synthesis, it is hypothesized that this compound influences melanogenesis.[2] This technical guide delineates the principal intracellular signaling cascade, the cAMP/PKA/CREB/MITF pathway, which is centrally involved in the regulation of melanin production.[3][4] Understanding this pathway is critical for researchers and professionals in drug development aiming to modulate skin pigmentation.

This document provides a detailed examination of this signaling pathway, a summary of quantitative data from related compounds, detailed experimental protocols for studying these mechanisms, and visualizations to clarify the complex interactions.

The Core Signaling Pathway: cAMP/PKA/CREB/MITF Cascade in Melanogenesis

The synthesis of melanin is a complex process regulated by various signaling pathways, with the cAMP-dependent pathway being one of the most critical.[5] This cascade is typically initiated by external stimuli such as α-melanocyte-stimulating hormone (α-MSH).

The binding of α-MSH to its receptor, the melanocortin 1 receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes, activates adenylyl cyclase.[5] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB).[4] Phosphorylated CREB (pCREB) translocates to the nucleus and acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF).[3]

MITF is considered the master regulator of melanocyte development, survival, and function.[6] The activation of MITF transcription leads to an increase in its protein expression. MITF then binds to the promoter regions of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2, also known as DCT).[7] This upregulates their expression, leading to an increase in melanin synthesis within the melanosomes.[7]

It is postulated that this compound, as a derivative of L-tyrosine, may enhance this pathway by increasing the substrate availability for tyrosinase, thereby promoting the production of melanin.

Caption: The cAMP/PKA/CREB/MITF signaling pathway in melanogenesis.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on melanogenesis signaling pathways are limited. The following table summarizes findings for L-tyrosine and its derivatives, which may serve as a proxy for the potential effects of this compound.

| Compound | Cell Line | Parameter Measured | Fold Change/Effect | Reference |

| L-tyrosine | Hamster melanoma | Tyrosinase activity | Dose-dependent increase | [8] |

| L-tyrosine | Hamster melanoma | Melanin synthesis | Dose-dependent increase | [8] |

| L-tyrosine | B16 melanoma cells | MITF, Tyrosinase, TRP1, TRP2 expression | Significant increase | [7] |

| N-Acetyl-L-tyrosine (in complex) | A375 and B16 cells | Melanin production | Effective promotion | [9] |

| N-Acetyl-L-tyrosine (in complex) | A375 and B16 cells | Intracellular tyrosinase activity | Increased | [9] |

| L-tyrosine (0.2 mM) | Human melanocytes | Tyrosinase activity | Increased | [10] |

| L-tyrosine (0.2 mM) | Human melanocytes | Melanin content | Highest content observed | [10] |

| Dibutyryl cAMP | Melanoma cells | Melanosomal tyrosine transport | 2- to 3-fold increase | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the melanogenesis signaling pathway.

Cell Culture and Treatment

-

Cell Line: B16F10 murine melanoma cells are a standard model for studying melanogenesis.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For experiments, cells are seeded in appropriate culture plates. After 24 hours of attachment, the medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included. Cells are typically incubated for 48-72 hours.

Melanin Content Assay

-

Principle: This assay quantifies the amount of melanin produced by the cultured cells.

-

Protocol:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Harvest the cells by trypsinization and pellet them by centrifugation (e.g., 3,000 rpm for 5 minutes).

-

Lyse the cell pellet in 1 N NaOH containing 10% DMSO.

-

Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm or 475 nm using a spectrophotometer.

-

Normalize the melanin content to the total protein concentration of a parallel cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

Caption: Experimental workflow for the Melanin Content Assay.

Tyrosinase Activity Assay

-

Principle: This assay measures the enzymatic activity of tyrosinase by monitoring the oxidation of L-DOPA to dopachrome.

-

Protocol:

-

Prepare cell lysates from treated cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Initiate the reaction by adding a solution of L-DOPA (e.g., 10 mM in phosphate (B84403) buffer, pH 6.8).

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

-

Tyrosinase activity is expressed as a percentage of the control.

-

Western Blotting for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as MITF, tyrosinase, and phosphorylated CREB.

-

Protocol:

-

Prepare total protein lysates from treated cells.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MITF, anti-tyrosinase, anti-pCREB, and a loading control like anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Caption: General workflow for Western Blotting.

Intracellular cAMP Assay

-

Principle: This assay measures the levels of cyclic AMP in cell lysates, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay.

-

Protocol (ELISA-based):

-

Culture and treat cells as described above.

-

Lyse the cells with the provided lysis buffer from a commercial cAMP assay kit.

-

Add the cell lysates and a series of cAMP standards to a microplate pre-coated with a cAMP-specific antibody.

-

Add a fixed amount of HRP-linked cAMP to each well. This will compete with the cAMP in the sample/standard for binding to the antibody.

-

Incubate and wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with HRP to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.

-

Calculate the cAMP concentration in the samples based on the standard curve.

-

Conclusion

While direct evidence for the specific intracellular signaling pathways activated by this compound is still emerging, its structural relationship to L-tyrosine strongly suggests its involvement in the cAMP/PKA/CREB/MITF pathway, a cornerstone of melanogenesis. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and similar compounds on skin pigmentation. Further research is warranted to elucidate the precise molecular interactions and quantitative effects of this compound on these signaling cascades.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterogeneity of tyrosine-based melanin anabolism regulates pulmonary and cerebral organotropic colonization microenvironment of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitoyl copper peptide and acetyl tyrosine complex enhances melanin production in both A375 and B16 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melanogenesis in cultured melanocytes can be substantially influenced by L-tyrosine and L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrosine transport into melanosomes is increased following stimulation of melanocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Caproyl Tyrosine: A Technical Guide

An In-depth Exploration of a Key Tanning Accelerator for Researchers and Drug Development Professionals

Abstract

Caproyl Tyrosine, and its salt form Potassium this compound, have emerged as significant ingredients in the cosmetic industry, primarily utilized for their ability to accelerate and enhance skin tanning. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this compound. It delves into its synthesis, mechanism of action within the melanogenesis signaling cascade, and collates available data on its efficacy. This document is intended for researchers, scientists, and professionals in drug and cosmetic development seeking a detailed understanding of this N-acyl amino acid derivative.

Introduction: The Quest for Tanning Accelerators

The pursuit of a tanned complexion has driven significant research into compounds that can safely and effectively stimulate the skin's natural pigmentation process. L-Tyrosine, a non-essential amino acid, is the fundamental precursor for melanin (B1238610) synthesis. However, its low solubility and bioavailability in topical formulations have limited its direct use. This limitation spurred the development of more effective derivatives, leading to the creation of N-acyl tyrosine compounds, including this compound. By acylating L-tyrosine with caproic acid, a more lipophilic and bioavailable molecule is formed, capable of penetrating the skin and participating in the melanogenesis pathway.

History and Discovery

The precise origins and initial discovery of this compound are not extensively documented in publicly available scientific literature. Its development appears to be rooted in the broader research into N-acyl amino acids for cosmetic and pharmaceutical applications. The primary driving force behind its creation was the need for a soluble and bioavailable form of tyrosine to act as a tanning accelerator.

Commercial development and introduction to the market can be traced through cosmetic ingredient suppliers. The company Sinerga S.p.A. has been a key player in the commercialization of this compound under the trade name Tyrosinol® and its potassium salt as Tyrostan® PF . These ingredients have been marketed for their ability to intensify and prolong a suntan. A French patent application (FR3004927A1) mentions Tyrosinol® in the context of compositions for browning and/or tanning the skin.[1]

While a definitive timeline of its discovery is elusive, the use of N-acyl amino acids in cosmetics has been an area of active research for several decades, with a focus on improving skin compatibility and efficacy of active ingredients.

Synthesis of this compound

This compound, chemically known as N-caproyl-L-tyrosine, is synthesized through the acylation of the amino group of L-tyrosine with caproyl chloride. The potassium salt, Potassium this compound, is formed from the reaction of caproyl chloride and tyrosine in the presence of a potassium base.[2]

General Experimental Protocol for Synthesis

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general laboratory-scale synthesis can be outlined based on standard organic chemistry principles for N-acylation of amino acids.

Materials:

-

L-Tyrosine

-

Caproyl chloride

-

A suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide)

-

An appropriate solvent system (e.g., a mixture of water and an organic solvent like dioxane or acetone)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

L-Tyrosine is dissolved in an aqueous alkaline solution.

-

The solution is cooled in an ice bath.

-

Caproyl chloride is added dropwise to the cooled solution with vigorous stirring, while maintaining the alkaline pH by the concurrent addition of a base.

-

The reaction is allowed to proceed for a set period at a controlled temperature.

-

After the reaction is complete, the mixture is acidified to precipitate the N-caproyl-L-tyrosine.

-

The crude product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent.

The following diagram illustrates the general workflow for the synthesis of N-acyl amino acids.

Mechanism of Action: Enhancing Melanogenesis

The primary function of this compound is to serve as a more bioavailable precursor for melanin synthesis. By enhancing the delivery of tyrosine to melanocytes, it stimulates the melanogenesis cascade.

The Melanogenesis Signaling Pathway

Melanogenesis is a complex signaling pathway primarily regulated by the enzyme tyrosinase. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes initiates a cascade that leads to melanin production.

This cascade involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression. MITF promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

Tyrosinase catalyzes the initial and rate-limiting step of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).

The proposed mechanism of action for this compound is its ability to efficiently deliver tyrosine to melanocytes, thereby increasing the substrate pool for tyrosinase and driving the melanin synthesis pathway forward.

The following diagram illustrates the melanogenesis signaling pathway and the proposed point of action for this compound.

Efficacy and Quantitative Data

Despite its widespread use in cosmetic formulations, there is a notable lack of publicly available, peer-reviewed quantitative data on the efficacy of this compound. Cosmetic ingredient suppliers often provide their own internal data, which is not always published in scientific journals.

A patent application (EP2854752A1) suggests that an association of potassium this compound, L-phenylalanine, and taurine (B1682933) can modulate tyrosinase expression in vitro.[3] However, specific quantitative data from this patent are not provided in the publicly accessible documents.

To rigorously evaluate the efficacy of this compound, standardized in vitro assays are necessary.

In Vitro Experimental Protocols for Efficacy Testing

The following are standard protocols used to assess the melanogenic activity of compounds in vitro, which would be applicable to the evaluation of this compound.

This assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

96-well plates

Procedure:

-

Seed B16F10 cells in a 6-well or 24-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them with the lysis buffer.

-

Incubate the lysates at an elevated temperature (e.g., 80°C) to solubilize the melanin.

-

Measure the absorbance of the lysates at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of each sample.

This assay measures the activity of the tyrosinase enzyme within the cells after treatment.

Materials:

-

B16F10 cells

-

Lysis buffer (e.g., phosphate (B84403) buffer with 1% Triton X-100)

-

L-DOPA solution (substrate for tyrosinase)

-

96-well plates

Procedure:

-

Treat B16F10 cells with this compound as described in the melanin content assay.

-

Lyse the cells to release intracellular enzymes.

-

Incubate the cell lysates with L-DOPA.

-

Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm over time.

-

Calculate the tyrosinase activity based on the rate of dopachrome formation.

The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in vitro.

Safety and Regulation

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a group of 115 amino acid alkyl amides, including Potassium this compound.[2] In their 2017 report, they concluded that these ingredients are safe for use in cosmetics when formulated to be non-irritating.[4] The safety assessment relied on data from related N-acyl amino acids, which generally show a low potential for irritation and sensitization.

Conclusion and Future Directions

This compound represents a successful approach to enhancing the bioavailability of L-tyrosine for cosmetic applications, specifically as a tanning accelerator. Its synthesis from readily available starting materials and its favorable safety profile have contributed to its commercial use. However, there is a clear need for more comprehensive, publicly available scientific data to fully elucidate its efficacy and mechanism of action.

Future research should focus on:

-

Conducting and publishing rigorous in vitro and in vivo studies to quantify the dose-dependent effects of this compound on melanin production and tyrosinase activity.

-

Investigating the precise molecular interactions of this compound within the melanogenesis signaling pathway, including its effects on the expression of MITF and other key regulatory proteins.

-

Exploring the potential for synergistic effects when combined with other melanogenesis-stimulating compounds.

A deeper understanding of the scientific principles underlying the activity of this compound will not only be valuable for optimizing its use in cosmetic formulations but also for the broader field of research into skin pigmentation and related disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of Caproyl Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Caproyl Tyrosine, also known as N-decanoyl-L-tyrosine. The information presented herein is essential for professionals involved in drug formulation, delivery, and dermatological research. This document details the compound's chemical identity, its computed and experimentally-derived physicochemical parameters, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway.

Chemical Identity and Structure

This compound is a synthetic N-acyl amino acid, formed through the acylation of the amino group of L-tyrosine (B559521) with capric acid (a ten-carbon fatty acid). This modification enhances the lipophilicity of the parent amino acid, tyrosine, influencing its solubility and potential for dermal penetration.

IUPAC Name: (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid[1]

Synonyms: N-decanoyl-L-tyrosine, Caproyl tyrosinic acid[1]

Chemical Formula: C₁₉H₂₉NO₄[1]

Molecular Weight: 335.4 g/mol [1]

CAS Number: 30664-77-8[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing effective delivery systems. Due to a lack of extensive, publicly available experimental data for this compound, this section presents computed values for the molecule, alongside experimental data for structurally related compounds to provide a comparative context.

Computed Physicochemical Data for this compound

The following table summarizes the computationally predicted physicochemical properties of this compound. These values are useful for initial assessments and in silico modeling.

| Property | Value | Source |

| Molecular Weight | 335.4 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

| Topological Polar Surface Area | 86.6 Ų | PubChem[1] |

| Water Solubility (estimated) | 3.738 mg/L at 25°C | The Good Scents Company |

Experimental Physicochemical Data for Related Compounds

To provide a frame of reference for the properties of this compound, the following table presents experimental data for the parent molecule, L-tyrosine, and two other N-acyl tyrosine derivatives, N-Acetyl-L-tyrosine and N-Dodecanoyl-L-tyrosine.

| Property | L-Tyrosine | N-Acetyl-L-tyrosine | N-Dodecanoyl-L-tyrosine |

| Molecular Weight | 181.19 g/mol [2] | 223.22 g/mol [3] | 363.5 g/mol [4] |

| Melting Point | 343 °C (decomposes)[2] | 149-152 °C[3] | Not Available |

| Water Solubility | 479 mg/L at 25 °C[2] | 297 mg/mL[3] | Not Available |

| LogP | -2.26[2] | 1.320[3] | 4.5 (XLogP3)[4] |

| pKa (Carboxyl) | ~2.2[5] | Not Available | Not Available |

| pKa (Phenolic) | ~10.1[5] | Not Available | Not Available |

| pKa (Amine) | ~9.1[5] | Not Available | Not Available |

Synthesis of this compound

This compound is synthesized by the N-acylation of L-tyrosine. A common method for this is the Schotten-Baumann reaction, where an acyl chloride (decanoyl chloride) reacts with the amino group of L-tyrosine under alkaline conditions. The reaction is typically carried out in a two-phase system of an organic solvent and water.

Mechanism of Action in Melanogenesis

The potassium salt of this compound, Potassium this compound, is utilized in cosmetic formulations to enhance skin pigmentation. Its mechanism of action is predicated on increasing the bioavailability of tyrosine, the rate-limiting substrate for melanogenesis, the process of melanin (B1238610) production in melanocytes. By delivering tyrosine in a more lipophilic form, it is thought to more readily penetrate the skin and be available to the enzyme tyrosinase, the key enzyme in the melanin synthesis pathway.

Melanogenesis Signaling Pathway

The following diagram illustrates the signaling cascade within a melanocyte that leads to the production of melanin, a process that is stimulated by the availability of L-tyrosine.

References

- 1. This compound | C19H29NO4 | CID 6710100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Dodecanoyl-L-Tyrosine | C21H33NO4 | CID 6710104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ab initio study of molecular properties of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Caproyl Tyrosine for Researchers and Drug Development Professionals

Introduction: Caproyl Tyrosine is a modified amino acid derivative that has garnered interest in the fields of dermatology and cosmetology. As an acylated form of the amino acid L-tyrosine, it is designed to enhance bioavailability and efficacy for topical applications. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and safety data, tailored for researchers, scientists, and professionals in drug development.

Core Data Presentation

For ease of reference and comparison, the fundamental properties of this compound and its related potassium salt are summarized below.

| Property | This compound | Potassium this compound |

| CAS Number | 30664-77-8[1] | 630121-95-8 |

| Molecular Formula | C19H29NO4 | C19H28KNO4[2] |

| Molecular Weight | 335.44 g/mol | 373.5 g/mol [2] |

| IUPAC Name | (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid | potassium; (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoate |

| Primary Function | Skin Conditioning[3] | Skin Conditioning[4] |

| INCI Name | This compound | POTASSIUM this compound |

Mechanism of Action: Stimulation of Melanogenesis

This compound, particularly in the form of its potassium salt, is primarily utilized for its ability to stimulate melanogenesis, the process of melanin (B1238610) production in the skin. Melanin is the primary determinant of skin color and provides natural protection against ultraviolet (UV) radiation. The mechanism of action of this compound is predicated on its role as a precursor and stimulator in the melanin synthesis pathway.

L-tyrosine is the initial substrate for melanogenesis, which is converted to L-DOPA and subsequently to dopaquinone (B1195961) by the rate-limiting enzyme, tyrosinase.[5] Dopaquinone is a key intermediate that leads to the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). By providing a bioavailable form of tyrosine, this compound is believed to increase the substrate pool for tyrosinase, thereby enhancing the rate of melanin synthesis. This leads to a tanning effect on the skin.

The proposed signaling pathway involves the uptake of this compound by melanocytes, where it is hydrolyzed to release L-tyrosine. Increased intracellular L-tyrosine levels stimulate the activity of tyrosinase and can also upregulate the expression of key melanogenic proteins, including tyrosinase itself and the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.[6][7][8]

Experimental Protocols

Synthesis of N-Caproyl-L-Tyrosine

Objective: To synthesize N-Caproyl-L-Tyrosine via acylation of L-Tyrosine. This protocol is a general adaptation for N-acylation of amino acids.

Materials:

-

L-Tyrosine

-

Caproyl chloride (Decanoyl chloride)

-

Sodium hydroxide (B78521) (NaOH)

-

Acetone

-

Hydrochloric acid (HCl)

-

Deionized water

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolution of L-Tyrosine: In a reaction flask, dissolve L-Tyrosine in an aqueous solution of sodium hydroxide. The alkaline condition is necessary to deprotonate the amino group of L-tyrosine, making it nucleophilic.

-

Acylation Reaction: While stirring the L-Tyrosine solution, slowly add Caproyl chloride. The reaction is typically carried out at a controlled temperature, for instance, by cooling in an ice bath to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Once the reaction is complete, the product is precipitated by acidifying the reaction mixture with hydrochloric acid to a pH where the product is least soluble.

-

Isolation and Purification: The precipitate, crude N-Caproyl-L-Tyrosine, is collected by filtration, washed with cold water to remove inorganic salts, and then can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: The purified product is dried under vacuum to yield the final N-Caproyl-L-Tyrosine.

Note: This is a generalized protocol. Optimization of reaction conditions such as stoichiometry, temperature, and reaction time may be necessary.

In Vitro Melanin Content Assay

Objective: To quantify the effect of this compound on melanin production in a cell culture model, such as B16F10 murine melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

This compound (or its potassium salt)

-

α-Melanocyte-stimulating hormone (α-MSH) as a positive control

-

Sodium hydroxide (NaOH)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere for 24 hours.[9]

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (e.g., 200 nM α-MSH).[10] Incubate for 72 hours.[9]

-

Cell Lysis and Melanin Solubilization: After incubation, wash the cells with PBS. Lyse the cells and solubilize the melanin by adding 1N NaOH containing 10% DMSO to each well and incubating at 80°C for 1 hour.[9][11]

-

Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[10][11] The absorbance is directly proportional to the melanin content.

-

Data Normalization: To account for cell viability, a parallel plate can be used to perform a cell viability assay (e.g., MTT assay). The melanin content can then be normalized to the cell number or total protein content.

In Vitro Tyrosinase Activity Assay

Objective: To determine the effect of this compound on the activity of tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

This compound

-

Sodium phosphate (B84403) buffer (pH 6.8)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing sodium phosphate buffer and the desired concentrations of this compound.

-

Enzyme Addition: Add mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at 25°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-DOPA solution to each well.

-

Measurement: Immediately measure the formation of dopachrome (B613829) by monitoring the increase in absorbance at 475 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. The effect of this compound on tyrosinase activity can be determined by comparing the rates in the presence and absence of the compound.

In Vivo Efficacy Study for Tanning

Objective: To evaluate the tanning effect of a topical formulation containing this compound on human skin.

Materials:

-

Topical formulation containing a known concentration of this compound (or its potassium salt).

-

Placebo formulation (without this compound).

-

Human volunteers with suitable skin types (e.g., Fitzpatrick skin types II or III).

-

Chromameter or other color-measuring device.

Procedure:

-

Volunteer Recruitment and Baseline Measurement: Recruit healthy volunteers and obtain informed consent. Measure the baseline skin color of the test areas (e.g., inner forearm) using a chromameter.[12]

-

Product Application: Instruct the volunteers to apply the test formulation and the placebo formulation to the designated test areas twice daily for a specified period (e.g., 4 weeks).[12]

-

Color Measurement: Measure the skin color of the test areas at regular intervals (e.g., weekly) throughout the study period.

-

Data Analysis: The change in skin color is typically quantified by the change in the ITA° (Individual Typology Angle), which is calculated from the L* (lightness) and b* (yellow-blue) values obtained from the chromameter. A decrease in ITA° indicates skin darkening (tanning).

-

Statistical Analysis: Perform statistical analysis to determine if the change in skin color induced by the this compound formulation is significantly different from that of the placebo.

Safety and Toxicology

Based on available information, the potassium salt of this compound has been reviewed for its use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Potassium this compound is safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[2] As with other amino acid alkyl amides, it is recommended that products containing these ingredients be formulated to be non-irritating to the skin and eyes.[2] Standard toxicological assessments for new cosmetic ingredients would include tests for skin irritation, sensitization, and phototoxicity.

Conclusion

This compound is a functional ingredient with a clear mechanism of action related to the stimulation of melanin synthesis. This technical guide provides a foundational understanding for researchers and drug development professionals interested in its application. The provided experimental protocols offer a starting point for the synthesis, in vitro characterization, and in vivo efficacy testing of this compound. Further research to optimize synthesis and formulation, and to fully elucidate its long-term effects and safety profile, will be valuable for its future applications in dermatology and cosmetics.

References

- 1. This compound [flavscents.com]

- 2. Potassium this compound | C19H28KNO4 | CID 71587774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. specialchem.com [specialchem.com]

- 5. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - AHEM [phmd.hirszfeld.pl]

- 6. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. mibellebiochemistry.com [mibellebiochemistry.com]

Methodological & Application

Application Notes and Protocols for N-Caproyl-L-Tyrosine Synthesis and Evaluation in Melanogenesis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-Caproyl-L-Tyrosine and detailed protocols for evaluating its potential effects on melanogenesis for research purposes.

Introduction

N-Caproyl-L-Tyrosine is an N-acyl amino acid, a class of molecules with diverse biological activities. As a derivative of L-tyrosine, the primary substrate for melanin (B1238610) synthesis, N-Caproyl-L-Tyrosine is of interest for its potential to modulate melanogenesis. It is primarily investigated for its ability to enhance melanin production, making it a compound of interest in the cosmetic industry for tanning acceleration and in research settings for studying the mechanisms of skin pigmentation. The lipophilic caproyl group is thought to increase the bioavailability of tyrosine, facilitating its transport into melanocytes.

Chemical Synthesis of N-Caproyl-L-Tyrosine

A common and effective method for the synthesis of N-acyl amino acids such as N-Caproyl-L-Tyrosine is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acid chloride in the presence of a base.

Protocol 1: Synthesis of N-Caproyl-L-Tyrosine via Schotten-Baumann Reaction

Materials:

-

L-Tyrosine

-

Caproyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of L-Tyrosine: In a round-bottom flask, dissolve L-Tyrosine in a 1 M aqueous solution of sodium hydroxide. The solution should be cooled in an ice bath to 0-5 °C with constant stirring.

-

Acylation: Slowly add caproyl chloride dropwise to the cooled L-Tyrosine solution while vigorously stirring. The molar ratio of L-Tyrosine to caproyl chloride should be approximately 1:1.1. Maintain the temperature below 5 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane to extract the product. The organic layer will contain the N-Caproyl-L-Tyrosine.

-

Washing: Wash the organic layer sequentially with 1 M HCl to remove any unreacted amine and then with distilled water to remove excess acid and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude N-Caproyl-L-Tyrosine.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure product.

Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups.

Caption: Workflow for the synthesis of N-Caproyl-L-Tyrosine.

Biological Evaluation Protocols

The primary biological effect of interest for N-Caproyl-L-Tyrosine is its potential to stimulate melanogenesis. The following protocols describe in vitro assays to quantify its effect on melanin production and the activity of tyrosinase, the key enzyme in this pathway. B16F10 murine melanoma cells are a commonly used model for these studies.

Protocol 2: Melanin Content Assay in B16F10 Cells

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

N-Caproyl-L-Tyrosine stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

α-Melanocyte-stimulating hormone (α-MSH) as a positive control

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lysis buffer (1 M NaOH, 10% DMSO)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Replace the medium with fresh medium containing various concentrations of N-Caproyl-L-Tyrosine. Include a vehicle control (solvent only) and a positive control (e.g., 100 nM α-MSH).

-

Incubation: Incubate the cells for 72 hours.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest them using trypsinization.

-

Cell Lysis: Pellet the cells by centrifugation and lyse the pellet with the lysis buffer.

-

Melanin Solubilization: Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Quantification: Transfer the lysate to a 96-well plate and measure the absorbance at 475 nm using a spectrophotometer.

-

Normalization: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the melanin content to the total protein amount.

Protocol 3: Tyrosinase Activity Assay

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate (B84403) buffer (pH 6.8)

-

N-Caproyl-L-Tyrosine

-

Kojic acid (as a positive inhibitor control, if needed)

-

96-well plate

-

Spectrophotometer (plate reader)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and different concentrations of N-Caproyl-L-Tyrosine.

-

Enzyme Addition: Add mushroom tyrosinase solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding L-DOPA solution to each well.

-

Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes to monitor the formation of dopachrome (B613829).

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time curve. The tyrosinase activity is proportional to the rate of dopachrome formation.

Caption: Experimental workflows for biological evaluation.

Signaling Pathway

N-Caproyl-L-Tyrosine is hypothesized to influence the melanogenesis pathway by increasing the availability of its tyrosine moiety. The core of this pathway is the enzymatic conversion of L-tyrosine to melanin, primarily regulated by the enzyme tyrosinase.

Caption: The role of N-Caproyl-L-Tyrosine in the melanogenesis pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments. Please note that the data presented here is illustrative and intended for demonstrative purposes, as comprehensive peer-reviewed quantitative data on the specific effects of N-Caproyl-L-Tyrosine on melanogenesis is not widely available in the public domain.

Table 1: Effect of N-Caproyl-L-Tyrosine on Melanin Content in B16F10 Cells

| Treatment Group | Concentration (µM) | Melanin Content (OD at 475 nm) | Protein Concentration (µg/mL) | Normalized Melanin Content (OD/µg protein) | % Increase in Melanin Synthesis |

| Vehicle Control | 0 | 0.150 ± 0.015 | 250 ± 20 | 0.00060 | 0% |

| N-Caproyl-L-Tyrosine | 10 | 0.200 ± 0.020 | 245 ± 18 | 0.00082 | 36.7% |

| N-Caproyl-L-Tyrosine | 50 | 0.280 ± 0.025 | 255 ± 22 | 0.00110 | 83.3% |

| N-Caproyl-L-Tyrosine | 100 | 0.350 ± 0.030 | 240 ± 25 | 0.00146 | 143.3% |

| α-MSH (Positive Control) | 0.1 | 0.450 ± 0.040 | 260 ± 20 | 0.00173 | 188.3% |

Table 2: Effect of N-Caproyl-L-Tyrosine on Tyrosinase Activity

| Treatment Group | Concentration (µM) | Rate of Dopachrome Formation (ΔOD/min) | % Increase in Tyrosinase Activity |

| No Enzyme Control | - | 0.001 ± 0.0005 | - |

| Enzyme Control | 0 | 0.050 ± 0.005 | 0% |

| N-Caproyl-L-Tyrosine | 10 | 0.065 ± 0.006 | 30% |

| N-Caproyl-L-Tyrosine | 50 | 0.085 ± 0.007 | 70% |

| N-Caproyl-L-Tyrosine | 100 | 0.110 ± 0.009 | 120% |

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis and in vitro evaluation of N-Caproyl-L-Tyrosine's effects on melanogenesis. The provided synthesis method is a standard and reliable approach, while the biological assays are well-established for quantifying changes in melanin production and tyrosinase activity. Further research is warranted to fully elucidate the in vivo efficacy and safety of N-Caproyl-L-Tyrosine for dermatological and cosmetic applications.

Application Note: Purification of N-Caproyl-L-Tyrosine by Flash Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of N-Caproyl-L-Tyrosine, a lipoamino acid of interest in various research and development fields. Due to its amphipathic nature, possessing both a non-polar caproyl chain and a polar tyrosine head group, purification can be challenging. This protocol outlines an effective purification strategy using reversed-phase flash chromatography, which separates the target compound from starting materials and by-products based on hydrophobicity. The described method is suitable for obtaining high-purity N-Caproyl-L-Tyrosine for subsequent in-vitro and in-vivo studies.

Introduction

N-acyl amino acids, such as N-Caproyl-L-Tyrosine, are a class of molecules with diverse biological activities and applications, including roles as signaling molecules and components of novel drug delivery systems. The synthesis of these compounds often results in a crude mixture containing unreacted starting materials (L-tyrosine and caproic acid or its activated form), as well as potential side-products. Efficient purification is therefore a critical step to ensure the integrity of downstream applications. Flash chromatography is a widely used, rapid, and efficient technique for the purification of synthetic compounds.[1] This application note provides a detailed protocol for the purification of N-Caproyl-L-Tyrosine using a reversed-phase flash chromatography approach. Reversed-phase chromatography is particularly well-suited for this molecule, as the hydrophobic interactions between the caproyl chain and the stationary phase allow for effective separation from more polar impurities.[2]

Experimental Protocol

This protocol is a representative method and may require optimization based on the specific crude reaction mixture.

1. Materials and Equipment

-

Crude Sample: N-Caproyl-L-Tyrosine (synthesized in-house or commercially available crude mixture).

-

Flash Chromatography System: Any automated flash chromatography system with a UV detector.

-

Stationary Phase: C18 reversed-phase silica (B1680970) gel flash column.

-

Mobile Phase Solvents:

-

Solvent A: Water with 0.1% formic acid (HPLC grade).

-

Solvent B: Acetonitrile with 0.1% formic acid (HPLC grade).

-

-

Sample Preparation:

-

Methanol (B129727) or Dimethyl sulfoxide (B87167) (DMSO).

-

Silica gel (for dry loading).

-

-

Detection: UV detector, monitoring at 254 nm and 280 nm.

-

Fraction Collection: Test tubes or vials compatible with the flash system's fraction collector.

-

Post-Purification Analysis: HPLC-UV, LC-MS, or NMR for purity assessment.

2. Sample Preparation (Dry Loading Recommended)

-

Dissolve the crude N-Caproyl-L-Tyrosine sample in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol or DMSO).

-

To this solution, add silica gel (approximately 2-3 times the mass of the crude sample).

-

Concentrate the mixture under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained. This powder is the dry-loaded sample.

3. Flash Chromatography Procedure

-

Equilibrate the C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) for at least 2-3 column volumes.

-

Load the dry-loaded sample onto the column.

-

Begin the purification run with the gradient elution method detailed in Table 1.

-

Monitor the elution of compounds using the UV detector at 254 nm and 280 nm. N-Caproyl-L-Tyrosine is expected to have a strong absorbance at these wavelengths due to the aromatic ring of the tyrosine moiety.

-

Collect fractions throughout the run. The size of the fractions should be adjusted based on the column size and flow rate to ensure good resolution.

-

After the run is complete, combine the fractions containing the pure product, as determined by preliminary analysis (e.g., TLC or rapid HPLC).

-

Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified N-Caproyl-L-Tyrosine.

Data Presentation

The following table summarizes the key parameters and expected results for the flash chromatography purification of N-Caproyl-L-Tyrosine.

| Parameter | Value |

| Column | 40 g C18 Reversed-Phase Silica Gel |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 40 mL/min |

| UV Detection | 254 nm, 280 nm |

| Sample Load | 400 mg crude material (dry loaded) |

| Elution Gradient | Time (min) |

| 0-2 | |

| 2-15 | |

| 15-20 | |

| Expected Retention Volume | ~8-10 Column Volumes |

| Typical Yield | 70-90% (dependent on crude purity) |

| Purity after Purification | >95% (as determined by HPLC) |

Visualizations

Experimental Workflow for Flash Chromatography Purification

Caption: Workflow for the purification of N-Caproyl-L-Tyrosine.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of N-Caproyl-L-Tyrosine using reversed-phase flash chromatography. This method successfully separates the desired product from common impurities associated with its synthesis. The use of a C18 stationary phase and a water/acetonitrile gradient with a formic acid modifier ensures good peak shape and resolution. The final purity of the product is suitable for a wide range of research and development applications. Researchers can adapt this protocol to different scales and crude sample purities with minor modifications to the gradient and sample loading.

References

Application Note: Stability-Indicating HPLC-UV Method for the Analysis of N-Caproyl-L-Tyrosine

Abstract

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of N-Caproyl-L-tyrosine. The method is designed to separate N-Caproyl-L-tyrosine from its potential degradation products, making it suitable for routine quality control and stability studies of pharmaceutical and cosmetic formulations. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters according to ICH guidelines.

Introduction

N-Caproyl-L-tyrosine is an N-acyl amino acid derivative with applications in various fields, including cosmetics as a skin conditioning agent and in drug development.[1][2] A reliable analytical method is crucial for the quality control of raw materials and finished products containing this compound. High-performance liquid chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of pharmaceutical and cosmetic ingredients due to its accuracy and sensitivity.[3][4][5] The development of a stability-indicating method is essential to ensure that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products, which may form during manufacturing, storage, or handling.[4][6] This application note provides a comprehensive protocol for a stability-indicating HPLC-UV method for N-Caproyl-L-tyrosine.

Physicochemical Properties of N-Caproyl-L-Tyrosine

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₉NO₄ | |

| Molecular Weight | 335.4 g/mol | |

| IUPAC Name | (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

| Appearance | White to off-white powder | [7] |

| Solubility | Soluble in alkaline solutions and 1 M HCl. Slightly soluble in water and acetic acid. Insoluble in absolute alcohol, ether, and acetone. | [7][8] |

Experimental Protocols

Materials and Reagents

-

N-Caproyl-L-tyrosine reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Sodium hydroxide (B78521) (AR grade)

-

Hydrochloric acid (AR grade)

-

Hydrogen peroxide (30%, AR grade)

-

Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and 0.1% Orthophosphoric acid in water (in a gradient or isocratic mode to be optimized). A starting point could be a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 274 nm (based on the tyrosine chromophore)

-

Injection Volume: 20 µL

-

Run Time: Approximately 15 minutes (to be adjusted based on optimization)

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-Caproyl-L-tyrosine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL for linearity studies.

-

Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of N-Caproyl-L-tyrosine and transfer it to a 100 mL volumetric flask. Add 50 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method should be validated according to ICH guidelines, including the following parameters:

-

System Suitability: Inject the standard solution five times and evaluate the relative standard deviation (RSD) for peak area, retention time, theoretical plates, and tailing factor.

-

Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on the N-Caproyl-L-tyrosine standard.[3][6][9] The sample will be subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

-

Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 60°C for 30 minutes.[4]

-

Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 60°C for 30 minutes.[4]

-

Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid drug in a hot air oven at 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid drug to UV light (254 nm) in a photostability chamber for 24 hours.

-

-

Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

-

Accuracy (Recovery): Perform recovery studies by spiking a known amount of the standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120%).

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.

-

Intermediate Precision (Inter-day precision): Analyze six replicate injections of the standard solution on three different days.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Data Presentation

System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N > 2000 |

| RSD of Peak Area | ≤ 2.0% |

| RSD of Retention Time | ≤ 1.0% |

Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| 75 | |

| 100 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy (Recovery) Data